molecular formula C9H12FNO2 B13036467 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13036467
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral phenolic compound that serves as a specialized synthetic intermediate in advanced research applications. Its molecular structure, featuring both amino and hydroxy functional groups on a fluorinated phenolic scaffold, makes it a valuable building block for constructing more complex, biologically active molecules. Recent patent literature indicates that this compound and its stereoisomers are investigated for their potential role in the synthesis of bi-functional degraders, such as those targeting circulating proteins like Macrophage Migration Inhibitory Factor (MIF) . In this context, it can function as a key component of ligands designed for asialoglycoprotein receptor (ASGPR)-mediated uptake, a pathway being explored for the treatment of various diseases, including cancer and autoimmune disorders . The presence of the fluorine atom allows for fine-tuning of the compound's electronic properties and metabolic stability, making it a point of interest in medicinal chemistry and drug discovery programs focused on developing novel therapeutic modalities.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(1-amino-2-hydroxypropyl)-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3

InChI Key

IPHJRVKIDOKTHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of 4-(1-Amino-2-oxopropyl)-2-fluorophenol.

    Reduction: Formation of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol with structurally related compounds, focusing on molecular properties, substituent effects, and functional implications.

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)

  • Structure : Features a benzonitrile group and two fluorine atoms at positions 2 and 6 on the benzene ring, compared to the single fluorine in the target compound.
  • Molecular Formula: C₁₀H₁₀F₂N₂O (vs. C₉H₁₂FNO₂ for the target compound).
  • The nitrile group may alter solubility and bioavailability compared to the phenolic hydroxyl group in the target compound.

4-(Aminomethyl)-2-fluorophenol hydrobromide (CAS 1333560-37-4)

  • Structure: Substituted with an aminomethyl group instead of the amino-hydroxypropyl chain.
  • Molecular Formula: C₇H₉BrFNO (MW: 222.05).
  • Key Differences :
    • The shorter side chain reduces steric hindrance, possibly improving binding affinity in receptor-ligand interactions.
    • The hydrobromide salt enhances crystallinity and stability under ambient storage conditions .

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS 2703756-58-3)

  • Structure : Contains a trifluoroethyl group instead of the hydroxypropyl chain.
  • Molecular Formula: C₈H₉ClF₃NO.
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
    • The lack of a hydroxyl group in the side chain eliminates hydrogen-bonding opportunities, altering pharmacokinetic profiles .

4-((1S)-1-Amino-2-methylpropyl)-2-fluorophenol (CAS 1213132-24-1)

  • Structure: Features a branched methyl group on the amino-alcohol side chain.
  • Physicochemical Properties :
    • Predicted boiling point: 261.2 ± 25.0 °C.
    • Predicted density: 1.126 ± 0.06 g/cm³.
    • Predicted pKa: 8.25 ± 0.31.
  • Key Differences :
    • The methyl branch may improve thermal stability and resistance to enzymatic degradation compared to the linear hydroxypropyl chain in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Fluorine Position Side Chain Key Properties/Applications Reference
4-(1-Amino-2-hydroxypropyl)-2-fluorophenol C₉H₁₂FNO₂ 2 1-Amino-2-hydroxypropyl Polar, hydrogen-bond donor/acceptor N/A
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile C₁₀H₁₀F₂N₂O 2,6 1-Amino-2-hydroxypropyl High metabolic stability
4-(Aminomethyl)-2-fluorophenol hydrobromide C₇H₉BrFNO 2 Aminomethyl Enhanced crystallinity
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride C₈H₉ClF₃NO 2 1-Amino-2,2,2-trifluoroethyl Lipophilic, BBB penetration
4-((1S)-1-Amino-2-methylpropyl)-2-fluorophenol C₁₀H₁₄FNO 2 1-Amino-2-methylpropyl High thermal stability

Biological Activity

4-(1-Amino-2-hydroxypropyl)-2-fluorophenol, also known as 4-((1R,2R)-1-amino-2-hydroxypropyl)-2-fluorophenol, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol includes:

  • Amino Group : Contributes to hydrogen bonding and interaction with biological targets.
  • Hydroxyl Group : Enhances solubility and reactivity.
  • Fluorophenol Moiety : The presence of fluorine can influence the compound's chemical reactivity and biological activity.

The molecular formula is C9_{9}H12_{12}FNO\ and it has a molecular weight of approximately 185.20 g/mol.

The biological activity of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol is attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
  • Receptor Interaction : It can bind to receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.

Biological Activity

Research indicates that 4-(1-amino-2-hydroxypropyl)-2-fluorophenol exhibits several biological activities:

  • Anticancer Potential : Studies suggest that compounds with similar structures have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Hydroxyphenyl CompoundsHydroxyl group presentAntioxidant properties
Fluorinated PhenolsPresence of fluorineEnhanced reactivity and selectivity in enzyme inhibition
Amino AlcoholsAmino and hydroxyl groupsModulation of metabolic processes

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study investigated the effects of 4-(1-amino-2-hydroxypropyl)-2-fluorophenol on various cancer cell lines. The results indicated significant inhibition of cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents. Further in vivo studies demonstrated reduced tumor growth in xenograft models .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme interactions revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed potent inhibition against histone deacetylases (HDACs), leading to increased levels of acetylated histones and subsequent activation of tumor suppressor genes .

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